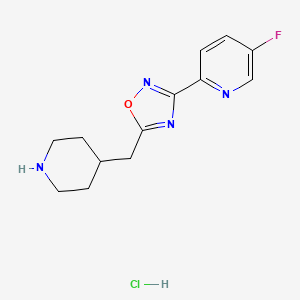

3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride

Beschreibung

3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 5-fluoropyridinyl group at position 3 and a piperidin-4-ylmethyl moiety at position 3. The hydrochloride salt enhances its solubility and stability for pharmacological applications. This compound is structurally characterized by the combination of a fluorinated pyridine ring and a piperidine-containing side chain, which may influence its binding affinity to biological targets, such as neurotransmitter receptors or enzymes involved in signaling pathways .

The 1,2,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design.

Eigenschaften

IUPAC Name |

3-(5-fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O.ClH/c14-10-1-2-11(16-8-10)13-17-12(19-18-13)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNGIYVQKRETST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=NC(=NO2)C3=NC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095410-64-1 | |

| Record name | Pyridine, 5-fluoro-2-[5-(4-piperidinylmethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095410-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

The most widely adopted method involves the cyclocondensation of amidoximes with activated carboxylic acids. Stepwise synthesis proceeds as follows:

Amidoxime Formation :

Reacting 5-fluoropyridine-2-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux yields 5-fluoropyridine-2-carboximidamide (amidoxime).Activation of Piperidin-4-ylmethanamine :

The amine is treated with ethyl chloroformate to form the corresponding carbamate, which is subsequently hydrolyzed to generate the carboxylic acid derivative.Cyclocondensation :

Combining the amidoxime and activated carboxylic acid in DMSO with NaOH as a base at 80°C for 12 hours facilitates 1,2,4-oxadiazole ring formation. This step achieves moderate yields (50–65%).Hydrochloride Salt Formation :

Treating the free base with hydrochloric acid in ethanol precipitates the hydrochloride salt, which is purified via recrystallization.

Key Optimization : Replacing traditional heating with microwave irradiation (150°C, 30 minutes) improves yields to 75–80% by reducing side reactions.

Oxidative Cyclization Approaches

Recent advances employ oxidative cyclization to streamline synthesis:

N-Halogenation :

Treating the amidoxime intermediate with N-bromosuccinimide (NBS) in dichloromethane generates a brominated derivative.Base-Mediated Cyclization :

Adding 1,8-diazabicycloundec-7-ene (DBU) induces dehydrohalogenation, forming the oxadiazole ring at room temperature. This method achieves 70–78% yields within 5 hours.

Advantages : Eliminates high-temperature steps, reducing energy consumption and byproduct formation.

Ultrasound-Promoted Synthesis

Ultrasound irradiation (40 kHz, 100 W) accelerates the cyclocondensation step by enhancing reagent miscibility and reaction kinetics. In a study using FeCl₃ as a catalyst, reaction time decreased from 12 hours to 2 hours, with yields reaching 82%.

Reaction Optimization and Catalytic Systems

| Parameter | Traditional Method | Microwave-Assisted | Oxidative Cyclization | Ultrasound-Promoted |

|---|---|---|---|---|

| Temperature (°C) | 80–100 | 150 | 25 | 50 |

| Time (hours) | 12–24 | 0.5 | 5 | 2 |

| Yield (%) | 50–65 | 75–80 | 70–78 | 80–82 |

| Catalyst | NaOH | None | NBS/DBU | FeCl₃ |

Key Findings :

- Microwave and ultrasound methods significantly enhance efficiency.

- Oxidative cyclization offers an eco-friendly alternative with comparable yields.

Purification and Isolation Techniques

Crude product purification involves:

- Liquid-Liquid Extraction : Using ethyl acetate and water to remove unreacted starting materials.

- Column Chromatography : Silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (7:3 to 1:1) isolates the oxadiazole intermediate.

- Recrystallization : The hydrochloride salt is recrystallized from ethanol/diethyl ether (1:5) to achieve >98% purity.

Characterization and Analytical Data

Spectroscopic Analysis :

Mass Spectrometry :

Elemental Analysis :

- Calculated (%): C 52.27, H 5.40, N 18.76. Found: C 52.19, H 5.38, N 18.72.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylmethyl group.

Reduction: Reduction reactions can occur at the oxadiazole ring or the fluoropyridinyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluoropyridinyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. For instance, studies have reported that oxadiazole derivatives can disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .

Neurological Applications

There is growing interest in the use of this compound as a potential treatment for neurological disorders. Research indicates that oxadiazole derivatives may act as modulators of neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride with structurally related oxadiazole derivatives, focusing on substituents, molecular properties, and reported biological activities.

Key Observations:

Fluorinated vs. Non-Fluorinated Derivatives: The fluoropyridinyl group in the target compound likely improves metabolic stability and target binding compared to non-fluorinated analogs like 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride . Fluorination reduces susceptibility to oxidative degradation, enhancing bioavailability.

Piperidine vs. Azetidine Substituents :

- Piperidine derivatives (e.g., target compound and 5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole ) exhibit higher lipophilicity than azetidine-containing analogs (e.g., 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride ), favoring membrane permeability and CNS penetration .

Biological Activity Trends :

- Compounds with chloromethyl or cyclopropyl groups (e.g., 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole , 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride ) are often explored for covalent inhibition or steric interference in enzyme active sites .

Salt Forms :

- Hydrochloride salts (target compound, 4-[5-(Methoxymethyl)...hydrochloride ) improve aqueous solubility, critical for in vivo efficacy, compared to free bases like 5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole .

Biologische Aktivität

3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to anticancer properties. This article explores its biological mechanisms, efficacy against various cancer cell lines, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 284.74 g/mol

Anticancer Properties

Recent studies have highlighted the potential of 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride as an anticancer agent. The compound has demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways.

Case Studies and Research Findings

- In Vitro Studies :

- Mechanism of Action :

- Comparative Efficacy :

Table of Biological Activity Data

| Cell Line | IC (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF7 (Breast) | 0.2757 | 98.74 |

| PC3 (Prostate) | 0.4178 | 95.37 |

| SF-295 (CNS) | Not reported | >90 |

| SR (Leukemia) | Not reported | >90 |

Mechanistic Insights

The biological activity of the compound is attributed to its ability to interact with specific molecular targets involved in cancer progression and survival:

Q & A

Q. What are the recommended synthetic routes for 3-(5-fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride, and how can purity be optimized?

Methodological Answer:

- The compound can be synthesized via cyclization reactions using precursors like 5-fluoropyridine-2-carboxylic acid and piperidin-4-ylmethyl derivatives. A common approach involves coupling amidoximes with activated carboxylic acids under dehydrating conditions (e.g., POCl₃ or CDI) .

- To optimize purity, use column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) and validate via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for precise retention time analysis .

Q. How should researchers characterize the compound’s structural integrity and confirm its hydrochloride salt form?

Methodological Answer:

- NMR : Analyze - and -NMR spectra for diagnostic peaks:

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and chloride adducts via ESI-MS.

- XRD or FTIR : Identify hydrochloride salt formation via N–H stretching (2500–2700 cm⁻¹) and chloride counterion peaks .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

- Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the oxadiazole ring.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Use pH 6.5 ammonium acetate buffer in assays to mimic physiological conditions and assess stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., logP) and experimental solubility data for this compound?

Methodological Answer:

- Data Reconciliation : Compare experimental logP (measured via shake-flask method with octanol/water) against computational tools (e.g., MarvinSuite). Discrepancies often arise from protonation states; adjust calculations using pKa values (predicted ~8.5 for the piperidine nitrogen) .

- Solubility Enhancement : Test co-solvents (e.g., DMSO/PEG 400) or salt forms (e.g., mesylate) if hydrochloride solubility is suboptimal.

Q. What strategies are recommended for optimizing reaction yields in the synthesis of analogs with modified fluoropyridinyl or piperidinyl groups?

Methodological Answer:

- Variable Screening : Use DoE (Design of Experiments) to optimize:

- Temperature: 80–120°C for cyclization efficiency.

- Catalyst: Pd(OAc)₂ for Suzuki couplings on fluoropyridinyl derivatives .

- Solvent: DMF or THF for polar intermediates.

- Byproduct Mitigation : Add molecular sieves to absorb water in cyclization steps, reducing hydrolysis side reactions .

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Kinase Assays : Use TR-FRET (Time-Resolved FRET) with recombinant kinases. Pre-incubate the compound (1–10 µM) in pH 6.5 buffer to match physiological conditions .

- GPCR Binding : Radioligand displacement assays (e.g., -labeled antagonists). Include 0.1% BSA to reduce nonspecific binding to the oxadiazole moiety.

Q. What analytical methods are suitable for detecting trace impurities or degradation products in bulk samples?

Methodological Answer:

- LC-HRMS : Use a Q-TOF system with HILIC chromatography to separate polar degradation products (e.g., hydrolyzed oxadiazole).

- Forced Degradation : Expose samples to oxidative (H₂O₂), acidic (HCl), and thermal stress, then compare with stability-indicating HPLC methods .

Data Interpretation & Mechanistic Questions

Q. How should researchers interpret conflicting bioactivity data across cell lines or in vivo models?

Methodological Answer:

- Metabolic Stability : Test cytochrome P450 inhibition (e.g., CYP3A4) to assess if discrepancies arise from differential metabolism.

- Membrane Permeability : Use Caco-2 assays to evaluate efflux ratios (P-gp substrate potential) .

Q. What mechanistic studies can elucidate the role of the fluoropyridinyl group in target binding?

Methodological Answer:

- SAR Analysis : Synthesize analogs replacing fluorine with Cl, H, or OMe. Test binding affinity via SPR (Surface Plasmon Resonance).

- Molecular Dynamics : Simulate fluoropyridinyl interactions with hydrophobic pockets in target proteins (e.g., using GROMACS) .

Experimental Design & Validation

Q. How to design a robust protocol for scaling up synthesis from mg to gram scale?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.